molecular formula C28H43NO5 B12738673 4-Pyridinol, 2-(10-hydroxy-3,5,7,9-tetramethyl-10-(2-methyl-3-(1-methylethyl)-2-oxiranyl)-2,5,7-decatrienyl)-5,6-dimethoxy-3-methyl- CAS No. 58947-80-1

4-Pyridinol, 2-(10-hydroxy-3,5,7,9-tetramethyl-10-(2-methyl-3-(1-methylethyl)-2-oxiranyl)-2,5,7-decatrienyl)-5,6-dimethoxy-3-methyl-

Cat. No.: B12738673
CAS No.: 58947-80-1
M. Wt: 473.6 g/mol
InChI Key: RFTFEALLKIDHER-DEGVWKHVSA-N
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Description

4-Pyridinol, 2-(10-hydroxy-3,5,7,9-tetramethyl-10-(2-methyl-3-(1-methylethyl)-2-oxiranyl)-2,5,7-decatrienyl)-5,6-dimethoxy-3-methyl- is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. The starting materials are chosen based on the desired functional groups and the complexity of the molecule. Common synthetic routes may include:

    Stepwise Functional Group Introduction: Sequentially adding functional groups through controlled reactions.

    Protecting Group Strategies: Using protecting groups to prevent unwanted reactions at specific sites.

    Catalytic Reactions: Employing catalysts to facilitate specific transformations.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Batch Processing: Small-scale production in controlled environments.

    Flow Chemistry: Continuous production methods for higher efficiency and scalability.

    Purification Techniques: Methods such as chromatography and crystallization to obtain pure compounds.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of epoxide rings to diols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the pyridinol ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, diols.

    Substitution Products: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigating its interactions with biological molecules.

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

Medicine

    Drug Development: Exploring its potential as a pharmacophore in drug design.

    Therapeutic Agents: Investigating its therapeutic properties for various diseases.

Industry

    Material Science: Potential use in the development of new materials.

    Agriculture: Exploring its use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds, while the epoxide ring can undergo ring-opening reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinol Derivatives: Compounds with similar pyridinol structures but different substituents.

    Epoxide-Containing Compounds: Molecules with epoxide rings and similar reactivity.

    Methoxy-Substituted Compounds: Compounds with methoxy groups at various positions.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which provides a diverse range of chemical reactivity and potential applications. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

58947-80-1

Molecular Formula

C28H43NO5

Molecular Weight

473.6 g/mol

IUPAC Name

2-[(2E,5E,7E)-10-hydroxy-3,5,7,9-tetramethyl-10-(2-methyl-3-propan-2-yloxiran-2-yl)deca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

InChI

InChI=1S/C28H43NO5/c1-16(2)26-28(8,34-26)25(31)20(6)15-19(5)14-18(4)13-17(3)11-12-22-21(7)23(30)24(32-9)27(29-22)33-10/h11,14-16,20,25-26,31H,12-13H2,1-10H3,(H,29,30)/b17-11+,18-14+,19-15+

InChI Key

RFTFEALLKIDHER-DEGVWKHVSA-N

Isomeric SMILES

CC1=C(NC(=C(C1=O)OC)OC)C/C=C(\C)/C/C(=C/C(=C/C(C)C(C2(C(O2)C(C)C)C)O)/C)/C

Canonical SMILES

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)CC(=CC(=CC(C)C(C2(C(O2)C(C)C)C)O)C)C

Origin of Product

United States

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